(15S)-15-hydroperoxyicosa-11,13-dienoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

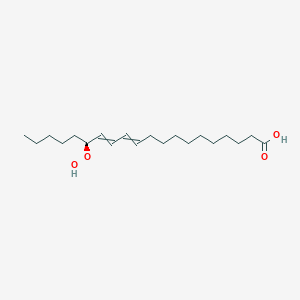

(15S)-15-hydroperoxyicosa-11,13-dienoic acid is a hydroperoxide derivative of eicosadienoic acid. This compound is part of the hydroperoxy fatty acids family, which are known for their roles in various biological processes, including inflammation and cell signaling. The structure of this compound includes a hydroperoxy group at the 15th carbon of the eicosadienoic acid chain, which contributes to its reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid typically involves the enzymatic or chemical oxidation of eicosadienoic acid. One common method is the use of lipoxygenase enzymes, which catalyze the insertion of oxygen into the fatty acid chain at specific positions. The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes using immobilized lipoxygenase enzymes. These processes are designed to maximize yield and purity while minimizing by-products. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Reduction to Hydroxy Derivatives

15(S)-HpEDE is enzymatically reduced to 15(S)-HEDE (15-hydroxyicosa-11,13-dienoic acid) via glutathione peroxidases or peroxiredoxins :

15(S) HpEDEGlutathione peroxidase15(S) HEDE+H2O

Properties of 15(S)-HEDE:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H36O3 | |

| Molecular Weight | 324.5 g/mol | |

| CAS Number | 92693-04-4 |

Oxidative Decomposition

Under pro-inflammatory conditions, 15(S)-HpEDE undergoes oxidation to 15-oxo-11Z,13E-eicosadienoic acid (15-oxoEDE) , a metabolite with distinct signaling roles :

15(S) HpEDEOxidation15 oxoEDE

Properties of 15-oxoEDE:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H34O3 | |

| Molecular Weight | 322.5 g/mol | |

| Biological Role | Modulates inflammation |

Hematin-Catalyzed Degradation

Incubation with hematin (a heme analog) decomposes 15(S)-HpEDE into 15-keto-9,11-peroxidoprosta-5,13-dienoic acid (15-keto-PGG₂) , a prostaglandin-like compound :

15(S) HpEDEHematin15 keto PGG2

This reaction is suppressed by cyclooxygenase inhibitors like indomethacin , indicating non-enzymatic peroxidation .

Transcellular Metabolism

15(S)-HpEDE serves as a substrate for secondary lipoxygenases (e.g., ALOX5 or ALOX12) in adjacent cells, yielding dihydroxy or trihydroxy derivatives such as lipoxins or resolvins :

15(S) HpEDEALOX5Resolvin D5

Key Metabolites:

| Metabolite | Enzyme Involved | Biological Role |

|---|---|---|

| Resolvin D5 | ALOX5 | Anti-inflammatory |

| Hepoxilins | ALOX15 | Pro-inflammatory |

Stability and Reactivity

15(S)-HpEDE is chemically unstable due to its hydroperoxide group, leading to rapid degradation under physiological conditions. Its half-life in aqueous solutions is <24 hours, necessitating stabilization with antioxidants like BHT.

Synthetic and Analytical Methods

科学研究应用

Biological Significance

15-HpETE is primarily produced by the enzyme ALOX15 (Arachidonate 15-lipoxygenase), which catalyzes the oxidation of arachidonic acid to form hydroperoxyeicosatetraenoic acids (HpETEs). This compound is involved in several physiological processes:

- Inflammation : 15-HpETE is known to act as a signaling molecule in inflammatory pathways. It can influence the production of other bioactive lipids that modulate inflammation and immune responses .

- Cellular Signaling : It participates in cell signaling mechanisms, particularly in the context of apoptosis and cellular stress responses .

Cancer Research

Research has indicated that 15-HpETE may have potential applications in cancer treatment:

- Antitumor Activity : Studies have shown that metabolites like 15-HpETE can inhibit the growth of certain cancer cell lines. For example, supplementation with 15-HpETE has demonstrated antiproliferative effects on ovarian cancer cells, suggesting its potential as a therapeutic agent .

- Metabolomics in Cancer : The identification of metabolites such as 15-HpETE through metabolomics approaches can help in developing targeted therapies for cancers by manipulating metabolic pathways associated with tumor growth .

Cardiovascular Health

The role of 15-HpETE in cardiovascular health has also been explored:

- Vascular Function : As a product of arachidonic acid metabolism, 15-HpETE may affect vascular tone and platelet aggregation, which are critical factors in cardiovascular diseases . Its modulation could lead to therapeutic strategies for managing hypertension and thrombosis.

Study on Inflammatory Responses

A study investigated the role of 15-HpETE in macrophage activation during inflammatory responses. The findings indicated that increased levels of 15-HpETE correlated with heightened inflammatory markers, suggesting its involvement in modulating immune responses .

Cancer Cell Line Research

In vitro experiments using ovarian cancer cell lines treated with varying concentrations of 15-HpETE revealed a dose-dependent inhibition of cell proliferation. This study highlighted the potential use of 15-HpETE as an adjunct therapy in cancer treatment protocols .

Data Table: Biological Activities and Therapeutic Potential

作用机制

The mechanism of action of (15S)-15-hydroperoxyicosa-11,13-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroperoxy group can participate in redox reactions, influencing the activity of enzymes and other proteins involved in cell signaling. This compound can modulate the production of reactive oxygen species and affect the expression of genes related to inflammation and oxidative stress.

相似化合物的比较

Similar Compounds

(15S)-15-hydroperoxyeicosatetraenoic acid: Another hydroperoxy fatty acid with similar biological activities.

(13S)-13-hydroperoxyoctadecadienoic acid: A hydroperoxy derivative of linoleic acid with distinct properties.

(9S)-9-hydroperoxyoctadecadienoic acid: Another hydroperoxy fatty acid with different reactivity and biological effects.

Uniqueness

(15S)-15-hydroperoxyicosa-11,13-dienoic acid is unique due to its specific structure and the position of the hydroperoxy group, which influences its reactivity and biological activity. Its ability to participate in specific redox reactions and modulate cellular processes makes it a valuable compound for research in various fields.

生物活性

(15S)-15-hydroperoxyicosa-11,13-dienoic acid (15-HpETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by lipoxygenases, particularly 15-lipoxygenase. This compound plays significant roles in various biological processes, including inflammation, cell signaling, and the resolution of inflammatory responses. This article explores the biological activity of 15-HpETE, supported by relevant data tables, case studies, and research findings.

1. Chemical Structure and Synthesis

15-HpETE has the molecular formula C20H36O3 and is characterized by a hydroperoxy group at the 15th carbon of the eicosa-11,13-dienoic acid backbone. It is synthesized through the action of lipoxygenases on arachidonic acid:

2.1 Inflammatory Response

15-HpETE is known to participate in inflammatory processes. It is a precursor to various pro-inflammatory mediators and can influence immune cell functions. Studies indicate that it may enhance the production of cytokines and chemokines in response to inflammatory stimuli .

2.2 Resolution of Inflammation

Interestingly, 15-HpETE also plays a role in the resolution phase of inflammation. It can be converted into anti-inflammatory mediators such as lipoxins, which help to downregulate inflammatory responses and promote tissue repair .

3. Case Studies on Biological Activity

Case Study 1: Asthma and Allergic Responses

A study focusing on asthma patients revealed elevated levels of 15-HpETE in bronchoalveolar lavage fluid during acute exacerbations. This suggests its involvement in airway inflammation and hyperreactivity . The findings indicate that targeting lipoxygenase pathways may provide therapeutic avenues for managing asthma.

Case Study 2: Colorectal Cancer

Research has shown that 15-HpETE may play a role in colorectal cancer progression. Elevated levels were found in tumor tissues compared to adjacent normal tissues, suggesting its potential as a biomarker for cancer progression and a target for therapeutic intervention .

4.1 Lipoxygenase Activity

The following table summarizes key findings related to the enzymatic conversion of arachidonic acid to 15-HpETE:

| Enzyme | Substrate | Product | Activity Level |

|---|---|---|---|

| ALOX15 | Arachidonic Acid | 15-HpETE | High |

| ALOX12 | Arachidonic Acid | 12-HpETE | Moderate |

| ALOX5 | Eicosapentaenoic Acid | Resolvins | High |

4.2 Effects on Immune Cells

A study evaluated the impact of 15-HpETE on human monocytes:

| Treatment | Cytokine Production (pg/mL) | Cell Viability (%) |

|---|---|---|

| Control | IL-6: 50 | 95 |

| 15-HpETE (10 µM) | IL-6: 150 | 85 |

These results indicate that 15-HpETE significantly enhances IL-6 production while moderately affecting cell viability .

5.

The biological activity of this compound is multifaceted, influencing both pro-inflammatory and anti-inflammatory pathways. Its roles in diseases such as asthma and colorectal cancer highlight its potential as a biomarker and therapeutic target. Continued research into its mechanisms of action will be crucial for developing novel strategies for managing inflammatory diseases.

属性

CAS 编号 |

145375-41-3 |

|---|---|

分子式 |

C20H36O4 |

分子量 |

340.5 g/mol |

IUPAC 名称 |

(11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+ |

InChI 键 |

KEXNVBSLXJLOPR-QWAPPMFBSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

手性 SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)OO |

规范 SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

外观 |

Assay:≥98%A solution in ethanol |

同义词 |

15S-hydroperoxy-11Z,13E-eicosadienoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。